2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMQWAWIILLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Construction via Hantzsch Cyclization
The oxazole heterocycle is synthesized using the Hantzsch oxazole synthesis , which involves α-haloketones and amides.
Procedure :
- 5-Acetyl-2-methylbenzene is treated with chlorine gas or sulfuryl chloride to yield 5-(α-chloroacetyl)-2-methylbenzene .
- Reaction with acetamide in the presence of a base (e.g., NaOH) induces cyclization, forming the 4-methyloxazole ring.
Reaction Conditions :
Alternative Oxazole Formation via Van Leusen Reaction
For improved regioselectivity, the Van Leusen reaction employs TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes.
Procedure :
- 5-Formyl-2-methylbenzene is reacted with TosMIC in methanol under basic conditions.
- Cyclization affords the oxazole ring with a methyl group at position 4.
Advantages :
Sulfonation and Sulfonyl Chloride Formation
Sulfonation at Position 1
The methyl group at position 2 directs sulfonation to the para position (C1) via electrophilic aromatic substitution.
Procedure :
- 2-Methyl-5-(4-methyloxazol-2-yl)benzene is treated with fuming sulfuric acid (20% SO₃) at 50–60°C for 4–6 hours.
- Quenching with ice yields 2-methyl-5-(4-methyloxazol-2-yl)benzenesulfonic acid .
Key Considerations :
Chlorination of Sulfonic Acid to Sulfonyl Chloride
Phosphorus pentachloride (PCl₅) is the reagent of choice for converting sulfonic acids to sulfonyl chlorides.
Procedure :
- The sulfonic acid is suspended in dry dichloromethane.
- PCl₅ (3–5 equivalents) is added gradually under nitrogen at 0°C.
- The mixture is refluxed for 2–4 hours, followed by distillation to isolate the product.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| PCl₅ Equivalents | 4.0 |
| Reaction Time | 3 hours |
| Yield | 71–78% |
Alternative Chlorinating Agents :
- Thionyl chloride (SOCl₂) : Requires catalytic DMF but may generate impurities.
- Oxalyl chloride : Suitable for acid-sensitive substrates.
Diazonium Salt Pathway for Direct Sulfonyl Chloride Installation
For substrates bearing an amino group at position 1, diazotization followed by treatment with sulfur dioxide offers a one-step route.
Procedure :
- 2-Methyl-5-(4-methyloxazol-2-yl)aniline is diazotized with NaNO₂/HCl at −5°C.
- The diazonium salt is reacted with SO₂ in the presence of CuCl, yielding the sulfonyl chloride directly.
Advantages :
- Avoids separate sulfonation and chlorination steps.
- Higher atom economy.
Challenges :
- Requires synthesis of the aniline precursor.
- Sensitivity of diazonium salts to temperature and pH.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Steps | Overall Yield | Scalability |
|---|---|---|---|
| Hantzsch + PCl₅ | 4 | ~35% | Moderate |
| Van Leusen + SOCl₂ | 3 | ~45% | High |
| Diazonium Route | 3 | ~50% | Low |
Characterization and Quality Control
Critical Analytical Data :
- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.97 (s, 3H, oxazole-CH₃), 7.52–7.89 (m, 3H, aromatic).
- FT-IR : 1375 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym), 1610 cm⁻¹ (C=N).
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Nucleophilic Substitution with Amines
The sulfonylethyl chloride group reacts with nucleophiles such as ammonia or amines to form sulfonamides. For example:
-
Reaction with Ammonia : Treatment with concentrated aqueous ammonia and Cs₂CO₃ in THF replaces the chloride with an amine group, yielding sulfonamides. This reaction is critical for functionalizing the compound into bioactive derivatives .
Example :
4-(5-(4-fluorophenyl)-2-methyloxazol-4-yl)benzene-1-sulfonyl chloride reacts with ammonia to form the corresponding sulfonamide in high yield .
Acylation and Cyclization
The compound can undergo acylation with aromatic hydrocarbons (e.g., benzene, toluene) in the presence of AlCl₃, followed by cyclization to form substituted oxazoles. For instance:
-
Acyl Transfer : The sulfonylethyl chloride reacts with 1,3-oxazol-5(4H)-ones to form N-acyl-α-amino ketones .
-
Robinson-Gabriel Cyclization : These intermediates undergo cyclization with phosphoryl trichloride to yield substituted 1,3-oxazoles .
Yield Data :
| Reaction Step | Yield (%) | Source |
|---|---|---|
| Acylation of 1,3-oxazol-5(4H)-one | ~88% | |
| Robinson-Gabriel Cyclization | 90–91% |
Comparative Analysis of Reaction Conditions
The reactivity of the compound varies with substituent effects and reaction parameters:
-
Halogen Substitution : Chlorine or bromine substituents on the oxazole ring influence reaction efficiency. For example, 2-amino-5-bromopyridine-3-sulfonyl chloride reacts more efficiently than its fluorine analog under similar conditions .
-
Solvent Effects : Dioxane is optimal for oxidative β-functionalization with tertiary amines, while THF or DMF reduce yields .
Solvent Performance :
| Solvent | Yield (%) | Source |
|---|---|---|
| Dioxane | 36% | |
| THF | 28% | |
| DMF | 25% |
Spectral and Structural Insights
The compound’s structure is validated through:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride. In vitro evaluations have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Bacillus subtilis | 62.5 µg/mL |
| Escherichia coli | 125 µg/mL |
| Enterococcus faecium | Significant growth inhibition observed |
The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antibiofilm Activity
In addition to antimicrobial properties, this compound has shown potential in inhibiting biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces and are often resistant to conventional treatments. The ability of this compound to disrupt biofilm formation could lead to novel therapeutic strategies in treating chronic infections .
Reagent in Organic Synthesis
The sulfonyl chloride group is a versatile functional group in organic synthesis, allowing for the introduction of sulfonamide moieties into various substrates. This compound can serve as a reagent for:
- Synthesis of Sulfonamides : By reacting with amines or amino acids.
- Formation of Amides : Through reaction with carboxylic acids or their derivatives.
- Functionalization of Aromatic Compounds : Enabling further transformations such as nucleophilic substitutions.
These applications underscore its utility in developing new pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Development
A study conducted on the synthesis and biological evaluation of related sulfonamide compounds demonstrated that modifications to the oxazole ring significantly influenced antimicrobial activity. The introduction of electron-donating or withdrawing groups could enhance efficacy against specific pathogens while minimizing toxicity .
Case Study 2: Photocatalytic Applications
Research has also explored the use of sulfonyl chlorides in photocatalytic reactions. For instance, visible-light-induced radical addition-elimination reactions involving this compound have opened avenues for green chemistry approaches in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit specific enzymes or interact with proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar structure but different functional groups.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of the oxazole ring.
Biological Activity
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride (CAS Number: 1512753-16-0) is a sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the molecular formula and a molecular weight of 271.72 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which plays a crucial role in its reactivity and biological interactions.
The primary biological activity of this compound is attributed to its ability to act as an electrophilic reagent. The sulfonyl chloride group can react with nucleophiles, including amino acids in proteins, leading to the formation of sulfonamide derivatives. These derivatives can inhibit various enzymes and biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit carbonic anhydrase enzymes, which are critical in regulating pH and fluid balance in biological systems.
- Protein Interactions : By modifying specific amino acid residues, this compound can alter protein function and stability, impacting cellular processes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research.
Antimicrobial Activity
In a study assessing the antimicrobial properties of related sulfonamide compounds, it was found that derivatives synthesized from sulfonyl chlorides exhibited significant antibacterial activity against various strains of bacteria. The results indicated that modifications in the oxazole ring structure could enhance potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli | 32 µg/mL |
| Sulfonamide B | S. aureus | 16 µg/mL |
| This compound | E. coli | 8 µg/mL |
Table 1: Antimicrobial activity of sulfonamide derivatives
Case Study: Carbonic Anhydrase Inhibition
A recent study focused on the inhibition of carbonic anhydrase II by compounds derived from sulfonyl chlorides. The study utilized both in vitro assays and computational modeling to demonstrate that this compound effectively binds to the enzyme's active site, leading to significant inhibition.
Experimental Setup :
- In vitro Assays : Conducted using purified carbonic anhydrase II.
- Kinetic Analysis : Determined IC50 values indicating the concentration required for half-maximal inhibition.
- Computational Docking : Used to predict binding interactions within the enzyme's active site.
Results :
The compound demonstrated an IC50 value of approximately 50 nM, indicating strong inhibitory potential compared to other tested compounds.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
A combination of techniques ensures accurate structural confirmation:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the benzene and oxazole rings. For example, methyl groups on the oxazole (δ 2.4–2.6 ppm) and sulfonyl chloride (δ 7.8–8.2 ppm aromatic protons) are diagnostic .
- Infrared Spectroscopy (IR) : Peaks at 1170–1190 cm⁻¹ (S=O stretching) and 1360–1380 cm⁻¹ (SO₂Cl) confirm the sulfonyl chloride group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₁₁H₁₁ClN₂O₃S: theoretical 310.02) .
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction refined with SHELXL resolves bond lengths and angles, particularly the oxazole-sulfonyl chloride spatial arrangement .
Advanced: How can researchers optimize reaction conditions to minimize by-products during sulfonylation?
Answer:
By-products often arise from incomplete chlorination or hydrolysis of the sulfonyl chloride group. Optimization strategies include:
- Solvent selection : Use anhydrous dichloromethane (DCM) or chloroform to suppress hydrolysis. Evidence shows DCM improves reaction homogeneity and reduces side reactions .
- Temperature control : Maintain temperatures below 5°C during chlorination to prevent decomposition. Gradual warming to room temperature ensures complete conversion .
- Catalytic additives : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency on the benzene ring .
- Real-time monitoring : TLC or in-situ FTIR tracks reaction progress, enabling timely termination to avoid over-chlorination .
Advanced: How should structural isomerism in the oxazole ring be addressed during structural elucidation?
Answer:
Structural isomerism (e.g., 1,3-oxazole vs. 1,2-oxazole) can confound spectral interpretation. Mitigation approaches include:
- X-ray crystallography : SHELXL refinement resolves regiochemistry. For example, the C–O bond length in 1,3-oxazole (1.36 Å) differs from 1,2-oxazole (1.44 Å) .
- 2D NMR correlations : HSQC and HMBC maps correlate protons and carbons across the oxazole-benzene system, distinguishing substitution patterns .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate isomers .
Basic: What are the key reactivity patterns of the sulfonyl chloride group in this compound?
Answer:
The sulfonyl chloride group is highly electrophilic, participating in:
- Nucleophilic substitution : Reacts with amines (e.g., primary/secondary amines) to form sulfonamides, critical in drug discovery .
- Hydrolysis : In aqueous bases, forms sulfonic acids (pH-dependent kinetics; t₁/₂ ~2 hours at pH 10) .
- Reduction : LiAlH₄ reduces the sulfonyl chloride to thiols (-SH), though competing hydrolysis requires strict anhydrous conditions .
Advanced: How can researchers resolve contradictions between computational modeling and experimental spectral data?
Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Solutions include:
- Refinement of crystallographic data : SHELXL’s TWIN/BASF commands correct for twinning or disorder in X-ray data .
- Solvent inclusion in modeling : Account for solvent effects (e.g., DCM) in DFT calculations to align predicted/observed NMR shifts .
- Dynamic NMR studies : Variable-temperature ¹H NMR detects rotamers or ring-flipping in the oxazole moiety .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation threshold: 0.1 ppm) .
- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact (LD₅₀ dermal: 200 mg/kg in rats) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: What strategies improve crystallization success for X-ray analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
